molecular formula C14H8Cl2F3NO2 B14033687 2-(2,3-Dichlorophenyl)-5-(trifluoromethyl)pyridine-4-acetic acid

2-(2,3-Dichlorophenyl)-5-(trifluoromethyl)pyridine-4-acetic acid

Katalognummer: B14033687
Molekulargewicht: 350.1 g/mol
InChI-Schlüssel: STPYXTPQBKZHSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,3-Dichlorophenyl)-5-(trifluoromethyl)pyridine-4-acetic acid is a chemical compound with the molecular formula C13H7Cl2F3NO2 It is characterized by the presence of dichlorophenyl and trifluoromethyl groups attached to a pyridine ring, which is further substituted with an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichlorophenyl)-5-(trifluoromethyl)pyridine-4-acetic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving suitable precursors.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a substitution reaction, often using a chlorinated benzene derivative.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is added through a reaction with a trifluoromethylating agent.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,3-Dichlorophenyl)-5-(trifluoromethyl)pyridine-4-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(2,3-Dichlorophenyl)-5-(trifluoromethyl)pyridine-4-acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials or as a reagent in industrial processes.

Wirkmechanismus

The mechanism of action of 2-(2,3-Dichlorophenyl)-5-(trifluoromethyl)pyridine-4-acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2,3-Dichlorophenyl)pyridine-4-acetic acid: Similar in structure but lacks the trifluoromethyl group.

    2,3-Bis(2,3-dichlorophenyl)pyridine-4-acetic acid: Contains additional dichlorophenyl groups.

Eigenschaften

Molekularformel

C14H8Cl2F3NO2

Molekulargewicht

350.1 g/mol

IUPAC-Name

2-[2-(2,3-dichlorophenyl)-5-(trifluoromethyl)pyridin-4-yl]acetic acid

InChI

InChI=1S/C14H8Cl2F3NO2/c15-10-3-1-2-8(13(10)16)11-4-7(5-12(21)22)9(6-20-11)14(17,18)19/h1-4,6H,5H2,(H,21,22)

InChI-Schlüssel

STPYXTPQBKZHSQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NC=C(C(=C2)CC(=O)O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.